molecular formula C12H12O3 B2966589 Methyl 4-acetylcubane-1-carboxylate CAS No. 246854-75-1

Methyl 4-acetylcubane-1-carboxylate

Cat. No.: B2966589
CAS No.: 246854-75-1
M. Wt: 204.225
InChI Key: VFXNIKXSKACVMI-PTMIQVEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetylcubane-1-carboxylate (CAS 246854-75-1) is a high-value, synthetically versatile cubane derivative of significant interest in advanced materials and pharmaceutical research . This compound features two distinct functional groups—an acetyl and a methyl ester—on the rigid, highly symmetric cubane scaffold, making it a privileged building block for designing novel polymers and energetic materials, and for use as a bioisostere in medicinal chemistry . Its unique three-dimensional structure serves as a saturated, non-planar replacement for benzene rings, potentially improving the solubility, metabolic stability, and binding affinity of drug candidates . The compound is supplied as a yellow solid with a melting point of 77 to 81 °C and should be stored sealed in a dry environment at room temperature . Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetylcubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3(13)11-4-7-5(11)9-6(11)8(4)12(7,9)10(14)15-2/h4-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXNIKXSKACVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C3C4C1C5C2C3C45C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Mechanisms of Methyl 4 Acetylcubane 1 Carboxylate and Functionalized Cubanes

General Reactivity Profiles of the Cubane (B1203433) Cage

The cubane cage, a highly strained structure, exhibits unique reactivity that sets it apart from other aliphatic systems. Its chemical behavior is characterized by a blend of properties that allow it to participate in both polar and radical reactions.

In the realm of polar reactions, the cubane cage displays reactivity that is somewhat analogous to that of aromatic compounds. A key characteristic is its notable acidity, which allows for deprotonation at rates significantly faster than that of cyclohexane. This enhanced acidity facilitates metalation reactions, which are crucial for the further functionalization of the cubane core. The presence of electron-withdrawing groups on the cubane skeleton can further enhance this reactivity. For instance, amide-substituted cubanes can be readily lithiated at the positions ortho to the amide group, a process driven by the stabilization of the resulting anion.

Functional groups attached to the cubane cage generally exhibit their expected reactivity. For example, carboxylic acid groups on a cubane core can be converted to other functionalities using standard synthetic methodologies with relative ease, highlighting the well-behaved nature of cubane derivatives in many common transformations.

The cubane framework is also amenable to radical reactions, providing a pathway for the formation of functionalized cubanes. The generation of a cubyl radical intermediate is a key step in these transformations. While radical reactions on the cubane skeleton can be facile, they often suffer from a lack of selectivity, leading to mixtures of products. For example, the light-induced iodination of cubane can produce a range of mono- and polysubstituted iodo-cubanes.

Recent advancements have focused on developing more controlled radical-mediated C–H functionalization of cubanes. One approach involves the use of a hydrogen atom transfer catalyst to directly abstract a hydrogen atom from the cubane C–H bond, generating a cubyl radical. This intermediate can then participate in conjugate addition reactions with various Michael acceptors, allowing for the introduction of alkyl chains onto the cubane core. The stability of the cubyl radical, while not as high as some other tertiary radicals, is sufficient to allow for these synthetic manipulations.

Reaction Mechanisms of the Ester Moiety (Methyl Carboxylate)

The methyl carboxylate group in Methyl 4-acetylcubane-1-carboxylate is a classic ester functionality and, as such, its reactivity is dominated by nucleophilic acyl substitution.

Nucleophilic acyl substitution is the primary reaction pathway for esters. This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group and forming a new carbonyl compound. The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. The bulky cubane cage can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of substitution compared to less hindered esters.

The general mechanism for nucleophilic acyl substitution is outlined below:

StepDescription
1 Nucleophilic attack on the carbonyl carbon.
2 Formation of a tetrahedral intermediate.
3 Elimination of the leaving group (methoxide).
4 Formation of the new carbonyl compound.

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. In the context of this compound, both pathways are possible, though the steric hindrance of the cubane cage may necessitate more forcing conditions.

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is typically irreversible as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible and the position of the equilibrium is dependent on the reaction conditions.

Fischer esterification , the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst, is a relevant transformation for the synthesis of this compound from its corresponding carboxylic acid. The steric bulk of the cubane moiety attached to the carboxylic acid can significantly impact the rate of esterification. More sterically hindered carboxylic acids generally react more slowly in Fischer esterification.

Reactivity of the Acetyl Functional Group

The acetyl group, a simple ketone, introduces a new site of reactivity to the this compound molecule. Its chemistry is centered around the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

The carbonyl carbon of the acetyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols after reduction or Grignard addition. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. The formation of this enolate is a key step in many reactions of the acetyl group, including aldol (B89426) condensations and α-halogenation. The electronic properties of the cubane cage, particularly its ability to withdraw electron density, can influence the acidity of these α-protons.

The reactivity of the acetyl group allows for a variety of transformations to further functionalize the cubane core. For example, the ketone can be converted into other functional groups such as amines, alkenes, or more complex carbon skeletons, making the acetyl group a valuable handle for the synthesis of diverse cubane derivatives.

Isomerization and Rearrangement Reactions of Functionalized Cubanes

The highly strained cage structure of cubane and its derivatives is not only a source of their unique chemical and physical properties but also a driving force for various isomerization and rearrangement reactions. These transformations typically proceed to relieve the significant strain energy inherent in the cubane framework, which is estimated to be around 164 kcal/mol. While kinetically stable, the cubane core can be induced to rearrange into less strained isomers under specific conditions, most notably through catalysis by transition metals. scientificupdate.com One of the most extensively studied of these transformations is the valence isomerization of the cubane skeleton to the cuneane skeleton. nih.govacs.org

Metal-Catalyzed Rearrangements (e.g., Cubane to Cuneane Isomerization)

The rearrangement of cubanes to their cuneane isomers is a well-documented process facilitated by various transition metal catalysts, including silver(I), palladium(II), lithium(I), and gold(I) salts. nih.gov This reaction represents a fundamental transformation of the cubane cage, converting it into the C2v point group cuneane structure, which possesses two triangular, two quadrilateral, and two pentagonal faces. nih.govacs.orgnih.gov The first successful isomerization was reported in 1970 by Cassar, Eaton, and Halpern, who demonstrated the conversion of cubane itself using Ag(I) and Pd(II) catalysts. acs.orgprinceton.edu

The efficiency and outcome of this rearrangement are highly dependent on the nature of the functional groups attached to the cubane core. For 1,4-disubstituted cubanes, the electronic properties of the substituents dictate the regioselectivity of the isomerization, leading to specific cuneane isomers.

Cubanes with two electron-withdrawing groups (EWGs): When both substituents at the 1 and 4 positions are electron-withdrawing, such as esters or amides, the Ag(I)-catalyzed rearrangement consistently yields 2,6-disubstituted cuneanes in high yields. nih.govchemrxiv.org For instance, cubane-1,4-dimethyl ester rearranges to give the corresponding 2,6-disubstituted cuneane. chemrxiv.org

Cubanes with electron-donating groups (EDGs): In contrast, when one or both of the substituents are electron-donating, the rearrangement favors the formation of 1,3-disubstituted cuneanes. nih.govchemrxiv.org This demonstrates a clear electronic influence on the reaction pathway. For example, 1-methylester-4-hydroxymethyl cubane undergoes rearrangement in 99% yield to provide the 1,3-cuneane isomer. nih.gov

The table below summarizes the regioselective outcomes for the Ag(I)-catalyzed isomerization of various 1,4-disubstituted cubanes.

Table 1. Regioselectivity in Ag(I)-Catalyzed Isomerization of 1,4-Disubstituted Cubanes to Cuneanes nih.govchemrxiv.org
Cubane Substituent at C1 (R1)Cubane Substituent at C4 (R2)Substituent TypeMajor Cuneane ProductYield
-COOCH3-COOHEWG/EWG2,6-disubstitutedGood
-COOCH3-COOCH3EWG/EWG2,6-disubstitutedHigh
-CN-CON(i-Pr)2EWG/EWG2,6-disubstitutedGood
-COOCH3-CH2OHEWG/EDG1,3-disubstituted99%
-CH2OH-CH2OHEDG/EDG1,3-disubstituted96%
-p-tolyl-COOCH3EDG/EWG1,3-disubstituted92-99%

Mechanistic Investigations of Regioselectivity in Rearrangements

Detailed mechanistic studies, combining experimental evidence with in-depth computational analysis such as Density Functional Theory (DFT) calculations, have elucidated the factors governing the regioselectivity of the cubane-to-cuneane isomerization. nih.govacs.orgchemrxiv.org The proposed mechanism for the silver(I)-catalyzed reaction involves an initial oxidative addition of the Ag(I) catalyst to a C-C bond of the cubane framework. nih.govchemrxiv.orgacs.org This is followed by the cleavage of a C-Ag bond to form a nonclassical carbocation intermediate, which ultimately collapses to the cuneane product. acs.orgmorressier.com

The regioselectivity is controlled at the initial C-C bond insertion step, which is dictated by the electronic nature of the substituents. morressier.com

In cubanes with two EWGs at the 1,4-positions , the central C2-C3 bond (or equivalent) is electronically favored for silver insertion. This pathway leads exclusively to the formation of the 2,6-disubstituted cuneane isomer. morressier.com

In cubanes with a 1-EWG and a 4-EDG , the C-C bond adjacent to the electron-donating group (e.g., C3-C4) becomes polarized. The silver catalyst preferentially inserts into this polarized bond, directing the rearrangement to yield a single 1,3-disubstituted cuneane regioisomer. morressier.com

Computational models have successfully developed a predictive, charge-controlled regioselectivity model that aligns with experimental observations. nih.govacs.org Direct dynamics simulations further suggest that the nonclassical carbocation intermediate is short-lived, and dynamic effects augment the charge-controlled model. chemrxiv.org This mechanistic understanding provides a powerful tool for predicting the outcome of these rearrangements and for the rational design and synthesis of specifically substituted cuneanes. morressier.com

Influence of Functional Groups on Cubane Stability and Reactivity

Functional groups exert a profound influence on the stability and reactivity of the cubane cage. While the parent hydrocarbon is kinetically stable, decomposing only above 200°C, the introduction of substituents can significantly alter its properties. scientificupdate.com The acetyl and methyl carboxylate groups in this compound are both electron-withdrawing, which impacts the molecule's reactivity.

Generally, functional groups on a cubane behave chemically in a conventional manner, allowing for a wide range of standard functional group transformations. ic.ac.uk For example, carboxylic acid groups on the cubane core can be readily converted into esters, amides, and other derivatives using standard synthetic methodologies. ic.ac.uk

However, the electronic nature of these groups can affect the stability of the cage itself.

Electron-withdrawing groups (EWGs): Groups like esters, amides, and cyano groups generally increase the kinetic stability of the cubane framework. However, they also influence reactivity in metal-catalyzed reactions, as seen in the isomerization to cuneanes, where EWGs inhibit the reaction rate compared to EDGs. nih.gov The presence of EWGs is crucial for directed metalation reactions, where they can activate adjacent C-H bonds for deprotonation, enabling further functionalization of the cubane core. ic.ac.ukresearchgate.net

Electron-donating groups (EDGs): These groups can facilitate reactions like the metal-catalyzed rearrangements. However, a specific arrangement of an electron-donating group adjacent to an electron-withdrawing group can lead to facile cage-opening reactions, destabilizing the cubane structure. researchgate.net

The interplay of substituents is therefore critical. While most functionalized cubanes are remarkably stable, the strategic placement of electronically dissimilar groups can lead to controlled decomposition or rearrangement, highlighting the delicate balance between kinetic stability and the inherent strain of the cubane system.

Stereochemical Aspects and Isomerism in Methyl 4 Acetylcubane 1 Carboxylate and Cubane Derivatives

Topological and Point Group Symmetry Analysis of Cubane (B1203433) Derivatives

Understanding the inherent symmetry of the parent cubane molecule is crucial for comprehending its substituted derivatives. The topological arrangement of atoms and the resulting molecular symmetry are fundamental to its chemistry.

The unsubstituted cubane molecule (C₈H₈) is a classic example of a platonic hydrocarbon with a high degree of symmetry. aip.org It belongs to the octahedral point group, Oh. aip.orggernot-katzers-spice-pages.com This point group is defined by a multitude of symmetry elements, including several rotational axes (C₄, C₃, C₂), planes of symmetry (σₕ, σₑ), and a center of inversion (i). libretexts.orglibretexts.org Consequently, all eight vertices, twelve edges, and six faces of the cubane cage are equivalent. libretexts.org

Table 1: Point Group Symmetry of Cubane and its Derivatives

Compound Substitution Pattern Point Group
Cubane Unsubstituted Oh
1,4-Disubstituted Cubane Identical, Symmetrical Substituents D₄ₕ

Stereoisograms are graphical tools used to systematically enumerate and classify the possible stereoisomers of a molecule. researchgate.netkg.ac.rs In the context of cubane chemistry, they are particularly valuable for visualizing and counting isomers as the number of substituents increases. researchgate.net The construction of stereoisograms for substituted cubanes is based on the positional isomerism of the substituents on the cage. researchgate.net

For disubstituted cubanes, three positional isomers are possible: 1,2-, 1,3-, and 1,4-. These are all achiral. acs.orgresearchgate.net As substitution increases, the number of potential isomers grows substantially. researchgate.net The enumeration of these isomers can be systematically handled by considering the symmetry of the cubane skeleton. researchgate.net Stereoisograms help to methodically identify all possible isomers, including enantiomeric pairs and meso compounds, by extending the Oₕ point group to what are known as RS-stereoisomeric groups. researchgate.netkg.ac.rs

Chirality and Stereogenicity in Substituted Cubanes

While the parent cubane molecule is achiral, chirality can be induced through appropriate substitution patterns. researchgate.net

To impart chirality to the inherently symmetric cubane skeleton, at least three different substituents must be introduced in an appropriate arrangement. researchgate.netnih.govresearchgate.net Site-selective functionalization is key to achieving this. One successful strategy involves the use of a chiral auxiliary. nih.govresearchgate.net For instance, converting cubane carboxylic acid into a chiral amide allows for directed, sequential ortho-metalations and subsequent reactions with electrophiles. nih.govresearchgate.net This method has been used to synthesize 1,2,3-trisubstituted cubanes with high diastereoselectivity, opening a pathway to enantio-enriched cubane derivatives. nih.govresearchgate.net Another approach involves a combination of site-selective halogenation and halogen-metal exchange to produce racemic 1,3,5-trisubstituted cubanes, which can then be separated into enantiomers using techniques like HPLC. researchgate.netresearchgate.net

Table 2: Requirements for Chirality in Substituted Cubanes

Number of Substituents Substitution Pattern Example Chirality
1 1-monosubstituted Achiral acs.org
2 1,2-, 1,3-, 1,4-disubstituted Achiral acs.orgresearchgate.net
3 1,2,3-trisubstituted (different groups) Chiral researchgate.netresearchgate.net

Nomenclature and Descriptors for Stereochemical Specification

A clear and systematic nomenclature is vital for describing the complex three-dimensional structures of substituted cubanes. The IUPAC name for the cubane core is pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane. aip.orgacs.org

For chiral cubanes, standard CIP rules (R/S descriptors) are applied to specify the configuration of stereogenic centers. oup.com However, designating the stereochemistry of all eight carbons in a complex polysubstituted cubane can be cumbersome. acs.orgacs.org To simplify this, a shorthand notation has been proposed for chiral cubanes where the direction of numbering the cubane core (either clockwise or anticlockwise) determines the structure of a specific enantiomer. acs.orgnih.govresearchgate.net In this system, (C)- denotes a clockwise numbering, and (A)- denotes an anticlockwise numbering, which unambiguously defines the correct stereoisomer. acs.orgnih.govresearchgate.net Additionally, C/A-descriptors have been proposed as a way to specify the global symmetries of cubane derivatives in conjunction with stereoisogram analysis. researchgate.netoup.com

Table 3: Mentioned Chemical Compounds

Compound Name
Methyl 4-acetylcubane-1-carboxylate
Cubane
1,4-disubstituted cubanes
1,2-disubstituted cubanes
1,3-disubstituted cubanes
1,2,3-trisubstituted cubanes
1,3,5-trisubstituted cubanes
Cubane carboxylic acid

C/A-Descriptors for Global Symmetries

A simplified approach designates chiral cubanes with a continuous clockwise numbering of the core as (C)- and those with an anticlockwise numbering as (A)-. tandfonline.comkyoto-u.ac.jp This notation provides a clear and rapid method for representing the correct stereoisomer without the need to assign stereochemistry at each of the eight carbon atoms. tandfonline.comkyoto-u.ac.jp It is important to note that this designation applies only to chiral cubanes; achiral cubanes can be numbered in either direction due to their inherent symmetry. tandfonline.comkyoto-u.ac.jp

The assignment of C/A-descriptors is linked to what is known as stereoisograms, which are graphical representations of stereoisomeric relationships. Current time information in Bangalore, IN.kyoto-u.ac.jp These descriptors are assignable to specific types of stereoisograms (Type-I, Type-III, and Type-V), which helps in systematically classifying the global symmetry of various cubane derivatives. Current time information in Bangalore, IN.kyoto-u.ac.jp

Table 1: Global Symmetry Descriptors for Chiral Cubanes

DescriptorMeaningApplication
(C)- Clockwise numbering of the cubane coreChiral cubane analogs
(A)- Anticlockwise numbering of the cubane coreChiral cubane analogs

R/S-Descriptors for Local Symmetries

While C/A-descriptors describe the global symmetry of the entire molecule, R/S-descriptors, following the Cahn-Ingold-Prelog (CIP) priority rules, are used to specify the local symmetry or configuration at individual stereogenic centers within the cubane framework. Current time information in Bangalore, IN.kyoto-u.ac.jp

The application of R/S-descriptors helps in defining the configuration of what are termed RS-stereoisomers and RS-diastereomers. Current time information in Bangalore, IN.nih.gov This adds a layer of precision in describing the stereochemical relationships between different isomers beyond simple enantiomeric or diastereomeric classifications. Current time information in Bangalore, IN.nih.gov

Table 2: Comparison of Symmetry Descriptors in Cubane Derivatives

Descriptor TypeScopePurposeBasis of Assignment
C/A-Descriptors GlobalDescribes the overall symmetry or 'handedness' of the chiral cubane cage. tandfonline.comCurrent time information in Bangalore, IN.kyoto-u.ac.jpClockwise or anticlockwise numbering of the cubane core. tandfonline.comkyoto-u.ac.jp
R/S-Descriptors LocalDefines the absolute configuration at individual stereogenic centers. Current time information in Bangalore, IN.kyoto-u.ac.jpCahn-Ingold-Prelog (CIP) priority rules. tandfonline.com

Enantiomeric and Diastereomeric Considerations for this compound

The potential for a molecule to exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) is fundamentally linked to the presence of chirality. In the case of cubane derivatives, chirality is typically introduced when there are at least three non-identical substituents on the cubane core. acs.org

This compound is a 1,4-disubstituted cubane. A key principle in the stereochemistry of cubanes is that all 1,2-, 1,3-, and 1,4-disubstituted cubanes are achiral, provided the substituents themselves are not chiral. acs.org The methyl carboxylate (-COOCH₃) and acetyl (-COCH₃) groups in this compound are both achiral.

Due to the high symmetry of the 1,4-disubstituted cubane skeleton, the molecule possesses a plane of symmetry that renders it achiral. acs.orgresearchgate.net As a consequence, this compound cannot exist as enantiomers. Since it has no stereoisomers, the concept of diastereomers is also not applicable.

While achiral 1,4-disubstituted cubanes like dimethyl cubane-1,4-dicarboxylate can be chemically transformed into chiral molecules, such as 2,6-disubstituted cuneanes, the parent cubane compound itself remains achiral. kyoto-u.ac.jpkyoto-u.ac.jpkyoto-u.ac.jp

Table 3: Stereoisomeric Properties of this compound

PropertyPresence in this compoundJustification
Chirality AbsentThe molecule is a 1,4-disubstituted cubane with achiral substituents, resulting in an achiral overall structure. acs.org
Enantiomers AbsentAs an achiral molecule, it is superimposable on its mirror image.
Diastereomers AbsentThe molecule does not have multiple stereocenters, and therefore cannot have diastereomers.

Theoretical and Computational Chemistry of Methyl 4 Acetylcubane 1 Carboxylate and Cubane Derivatives

Quantum Chemical Calculations for Molecular and Crystal Structures

Quantum chemical calculations are pivotal in understanding the three-dimensional arrangement of atoms in both individual molecules and their packing in a crystalline lattice. For cubane (B1203433) derivatives, these methods elucidate the effects of substituents on the cage geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the molecular geometries and electronic properties of cubane and its derivatives. researchgate.netbohrium.comanu.edu.au For instance, DFT calculations at the B3LYP/6-31G* level have been used to optimize the geometric structures of a series of cubane derivatives to compute their strain energies. researchgate.netnih.gov

Recent studies have utilized DFT calculations, such as those with the B3LYP-D3BJ/6-311+G(d,p) functional and basis set, to determine the energies of transition states and intermediates in reactions involving cubane derivatives, like the chlorination of cubane-1,4-dicarboxylic acid. manchester.ac.uk Time-dependent DFT (TD-DFT) calculations are also used to study the electronic transitions in these molecules. researchgate.net

Atom-Atom Potential Methods for Crystal Structure Optimization

While quantum chemical methods like DFT are excellent for single molecules, atom-atom potential methods are often employed to predict and optimize the crystal structures of molecular solids. These methods calculate the intermolecular forces between molecules to determine the most stable packing arrangement in a crystal. researchgate.netnih.gov

For cubane and its aza-derivatives, atom-atom potential methods, in conjunction with quantum chemistry, have been used to calculate their molecular and crystal structures. researchgate.netnih.govresearcher.lifedp.tech This approach has even led to the proposal of alternative possible polymorphs for cubane itself. researchgate.netnih.gov The process typically involves using a program like PMC (packing of molecules in crystal) to optimize the crystal structure based on calculated intermolecular potentials. researchgate.net The accuracy of these predictions can be verified by comparing the results with experimental X-ray diffraction data when available. researchgate.net

Thermochemical Properties and Stability Analysis

The high degree of ring strain in the cubane skeleton is a defining feature that governs its chemical and physical properties. Computational chemistry provides essential tools to quantify this strain and other thermochemical parameters.

Determination of Strain Energy in Cubane and Derivatives

The strain energy of cubane is exceptionally high due to the 90° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. researchgate.net This strain energy has been a subject of both experimental and computational studies. researchgate.netumsl.edu Computational methods, particularly those employing homodesmotic and isodesmotic reactions, are used to calculate the strain energy (SE) of cubane and its derivatives. researchgate.netnih.gov

A study using DFT-B3LYP/6-31G* level of theory calculated the strain energy of cubane to be 169.13 kcal/mol via a homodesmotic reaction, which shows good agreement with experimental values. researchgate.netnih.gov The effect of substituents on the strain energy varies. For example, the introduction of up to four nitro or difluoroamino groups leads to a slight increase in strain energy, which then increases dramatically as more groups are added. researchgate.netnih.gov In contrast, azido (B1232118) groups can release some of the strain energy for derivatives with fewer than seven such groups. researchgate.netnih.gov The nitro group has been found to have the most significant impact on increasing the strain energy of the cubane skeleton. researchgate.netnih.gov For instance, the calculated strain energy of octanitrocubane is 257.20 kcal/mol. researchgate.netnih.gov A recent study on halogenated cubane-1,4-dicarboxylic acids predicted that the hexafluorinated derivative is the most strained, with the strain decreasing as the size of the halogen atom increases. manchester.ac.uk

Table 1: Calculated Strain Energies (SE) of Selected Cubane Derivatives

CompoundMethodCalculated Strain Energy (kcal/mol)
CubaneHomodesmotic reaction (DFT-B3LYP/6-31G)169.13 researchgate.netnih.gov
OctanitrocubaneIsodesmotic reaction (DFT-B3LYP/6-31G)257.20 researchgate.netnih.gov
OctaazidocubaneIsodesmotic reaction (DFT-B3LYP/6-31G*)166.48 researchgate.netnih.gov
Hexafluorocubane-1,4-dicarboxylic acidWavefunction theory57.5 (relative) manchester.ac.uk
Hexachlorocubane-1,4-dicarboxylic acidWavefunction theory23.7 (relative) manchester.ac.uk
Hexabromocubane-1,4-dicarboxylic acidWavefunction theory16.7 (relative) manchester.ac.uk
Hexaiodocubane-1,4-dicarboxylic acidWavefunction theory4.0 (relative) manchester.ac.uk

Calculation of Enthalpies of Formation in Gas and Solid Phases

The enthalpy of formation is a crucial thermochemical property that indicates the stability of a compound. High-level theoretical methods are employed to calculate the gas-phase and solid-phase enthalpies of formation for cubane and its derivatives.

For the parent cubane, an explicitly correlated composite method (W1-F12) yielded a gas-phase enthalpy of formation of 603.4 ± 4 kJ/mol. researchgate.netnih.govacs.org Combining this with the experimental enthalpy of sublimation (54.8 ± 2.0 kJ/mol) gives a solid-phase enthalpy of formation of 548.6 ± 4.5 kJ/mol. researchgate.netnih.govacs.org

For substituted cubanes, such as dimethyl 1,4-cubanedicarboxylate, combustion calorimetry has been used to determine the condensed phase enthalpy of formation, which was then combined with sublimation enthalpy data to derive the gas-phase enthalpy of formation. umsl.edu These experimental values are often complemented by quantum chemical calculations. umsl.edu For a series of azacubanes, the G3B3 method has been used to assess their gas-phase enthalpies of formation. researchgate.net

Table 2: Enthalpies of Formation of Cubane and a Derivative

CompoundPhaseMethodEnthalpy of Formation (kJ/mol)
CubaneGasW1-F12603.4 ± 4 researchgate.netnih.govacs.org
CubaneSolidW1-F12 and experimental sublimation548.6 ± 4.5 researchgate.netnih.govacs.org
Dimethyl 1,4-cubanedicarboxylateCrystalCombustion calorimetry-232.62 ± 5.84 umsl.edu
Dimethyl 1,4-cubanedicarboxylateGasCombination of experimental methods-115.4 ± 7.0 umsl.edu

Bond Dissociation Energies (BDEs) of C-H Bonds

The carbon-hydrogen bond dissociation energy (BDE) is a measure of the strength of a C-H bond. For cubane, the C-H bond is remarkably strong for a tertiary C-H bond. acs.org Theoretical calculations have placed the C-H BDE of cubane at approximately 105 kcal/mol (about 439 kJ/mol), which is comparable to that of methane (B114726) and indicates it is one of the strongest sp³ C-H bonds. researchgate.net A high-level theoretical study determined the C-H BDE of cubane to be 438.4 ± 4 kJ/mol. researchgate.netnih.govacs.org

Electronic Structure and Transport Properties

The electronic characteristics of cubane-based molecular chains are profoundly influenced by their chemical functionalization. researchgate.net Theoretical studies on these structures provide a fundamental understanding of their potential in nanoelectronic applications. researchgate.netresearchgate.net

Nonorthogonal Tight-Binding Model (NTBM) Applications

The nonorthogonal tight-binding model (NTBM) is a powerful computational method used to investigate the electronic transport properties of molecular systems. researchgate.netarxiv.org In the context of cubane derivatives, the NTBM, in conjunction with the Landauer-Büttiker formalism, has been employed to examine the effects of covalent chemical attachments on the conductance of linear cubane-based chains. researchgate.netresearchgate.net This model is particularly useful for simulating the dynamics of hydrocarbon clusters like cubane (C8H8). arxiv.org

The NTBM approach allows for the calculation of electronic structure and transmission spectra, providing insights into how different functional groups alter the conductivity of the cubane chain. researchgate.netresearchgate.net For instance, the model can be parameterized based on experimental data for bond lengths and binding energies of various hydrocarbon molecules to ensure accuracy. arxiv.org

Impact of Chemical Functionalization on Electronic Properties

Chemical functionalization has a significant impact on the electronic properties of cubane-based oligomers. researchgate.net The covalent bonding of even a single type of functional group can considerably alter the conductance of the chain. researchgate.netresearchgate.net This tunability is a key feature for designing novel nanoelectronic devices. researchgate.net

Studies have shown that by varying the attached radicals, the electronic characteristics of these chains can be modulated from insulating to semiconducting. researchgate.net For example, research on functionalized cubane chains has demonstrated that the introduction of different groups, such as carboxyl (–COOH) or nitro (–NO), can shift the electronic states near the Fermi level, thereby changing the material's conductivity. researchgate.netresearchgate.net A pristine cubane chain might act as an insulator, while a chain functionalized with a nitro group can behave as a narrow-gap semiconductor. researchgate.net This highlights the potential to fine-tune the electronic properties of cubane-based materials for specific applications. researchgate.netresearchgate.net

Table 1: Effect of Functionalization on the Electronic Properties of Cubane-Based Chains

Functional Group Resulting Electronic Property Reference
Pristine (unfunctionalized) Insulator researchgate.net
Carboxyl (–COOH) Modified conductance researchgate.netresearchgate.net
Nitro (–NO) Narrow-gap semiconductor researchgate.net

Computational Molecular Dynamics and Thermodynamics

Computational molecular dynamics (MD) simulations are instrumental in understanding the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com These simulations can capture the behavior of molecules in atomic detail and at very fine temporal resolutions. nih.gov For cubane and its derivatives, MD simulations provide insights into their stability and energetic properties. mdpi.com

High-level theoretical studies have been conducted to determine the thermochemistry of cubane. acs.org For instance, the gas-phase enthalpy of formation of cubane has been calculated using sophisticated methods like the explicitly correlated composite method (W1-F12). acs.org These computational approaches also allow for the determination of other key thermodynamic properties, such as bond dissociation enthalpies, gas-phase acidity, and ionization energy. acs.org Such data is crucial for understanding the strain energy of the cubane cage, which is a defining feature of this class of molecules. acs.orgwikipedia.org The strain energy of cubane is estimated to be around 667.2 kJ mol⁻¹. acs.org

Table 2: Calculated Thermodynamic Properties of Cubane

Property Value Reference
Gas-Phase Enthalpy of Formation 603.4 ± 4 kJ mol⁻¹ acs.org
Solid-Phase Enthalpy of Formation 548.6 ± 4.5 kJ mol⁻¹ acs.org
Carbon–Hydrogen Bond Dissociation Enthalpy 438.4 ± 4 kJ mol⁻¹ acs.org
Gas-Phase Acidity 1704.6 ± 4 kJ mol⁻¹ acs.org
Strain Energy 667.2 kJ mol⁻¹ acs.org

In Silico Approaches for Reactivity and Interaction Studies

In silico techniques, particularly molecular docking and other computational methods, are predictive tools for assessing the biological reactivity and interaction of chemical compounds. mdpi.commdpi.com These approaches are valuable in medicinal chemistry for identifying potential drug targets and understanding ligand-protein interactions. mdpi.commdpi.com

For cubane derivatives, in silico studies can help predict how the molecule might interact with biological systems. While specific studies on methyl 4-acetylcubane-1-carboxylate are not detailed in the provided search results, the general principles of in silico analysis apply. These methods can be used to screen for potential biological activities by simulating the docking of the compound into the active sites of various enzymes or receptors. mdpi.com The constant motion of atoms within a biomolecule means that its function and interactions are dependent on its dynamics, which can be effectively studied through simulation. nih.gov The insights gained from such computational studies can guide further experimental work. nih.gov

Spectroscopic Characterization of Functionalized Cubanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Methyl 4-acetylcubane-1-carboxylate, with its C2v symmetry, a distinct set of signals is expected in both proton and carbon NMR spectra.

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. Three distinct types of protons are present: the cubyl protons, the methyl ester protons, and the methyl ketone protons.

Cubyl Protons: The six protons on the cubane (B1203433) cage are chemically equivalent and are expected to appear as a single, likely broad, signal. Due to the electron-withdrawing nature of the carbonyl groups, these protons are deshielded and would likely appear in the range of δ 4.0–4.3 ppm.

Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group are expected to produce a sharp singlet. Their chemical shift is influenced by the adjacent oxygen and carbonyl group, typically appearing around δ 3.7 ppm.

Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group are also expected to be a sharp singlet, but generally appear further upfield than ester methyl protons, likely in the region of δ 2.1–2.3 ppm.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.3s (broad)6HCubyl (CH)₆
~ 3.7s3H-COOCH₃
~ 2.1 - 2.3s3H-COCH₃

The ¹³C NMR spectrum provides direct information about the carbon skeleton. Due to the molecule's symmetry, four signals are expected for the eight carbons of the cubane cage, in addition to the signals for the functional groups.

Carbonyl Carbons: Two distinct signals are predicted for the carbonyl carbons. The ketone carbonyl is typically more deshielded than the ester carbonyl, with expected chemical shifts around δ 208-212 ppm and δ 172-174 ppm, respectively.

Cubane Bridgehead Carbons: The two substituted bridgehead carbons (C1 and C4) are distinct. The carbon attached to the acetyl group (C4) is expected to be more deshielded (~δ 65-70 ppm) than the one attached to the carboxylate group (C1, ~δ 57-62 ppm).

Cubane Methine Carbons: The six equivalent methine (CH) carbons of the cage are expected to produce a single signal in the region of δ 47-52 ppm.

Methyl Carbons: The methyl carbon of the ester group is anticipated around δ 52 ppm, while the acetyl methyl carbon is expected further upfield, around δ 27-30 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 208 - 212Ketone Carbonyl (C=O)
~ 172 - 174Ester Carbonyl (C=O)
~ 65 - 70C4 (bridgehead, attached to acetyl)
~ 57 - 62C1 (bridgehead, attached to ester)
~ 52Ester Methyl (-OCH₃)
~ 47 - 52Cubyl Methine (CH)
~ 27 - 30Acetyl Methyl (-CH₃)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is highly effective for identifying the presence of specific functional groups. In this compound, the most prominent features will be the stretching vibrations of the two different carbonyl groups.

C=O Stretching: Two strong and distinct absorption bands are expected in the carbonyl region. The ester carbonyl stretch typically appears at a higher frequency (1735-1750 cm⁻¹) than the ketone carbonyl stretch (1710-1725 cm⁻¹). spectroscopyonline.comdocbrown.info

C-O Stretching: A strong absorption corresponding to the C-O stretching of the ester group is expected in the 1250-1100 cm⁻¹ region. vscht.cz

C-H Stretching: The C-H stretching vibrations of the cubane cage protons are expected just below 3000 cm⁻¹, characteristic of sp³ C-H bonds in strained systems. The C-H stretches of the methyl groups will appear in the 2980-2850 cm⁻¹ range.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~ 2980 - 2850MediumC-H Stretch (Methyl)
~ 1745StrongC=O Stretch (Ester)
~ 1715StrongC=O Stretch (Ketone)
~ 1250 - 1100StrongC-O Stretch (Ester)

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂O₃), the exact mass is 192.0786 g/mol .

A high-resolution mass spectrum (HRMS) would confirm the molecular formula. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the substituent groups.

Molecular Ion: A peak corresponding to the molecular ion [M]⁺ at m/z 192.

Key Fragments:

Loss of the methoxy (B1213986) radical (•OCH₃) would result in a fragment at m/z 161.

Loss of the acetyl group as a radical (•COCH₃) would give a fragment at m/z 149.

A prominent peak is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which is often a base peak for acetyl-containing compounds.

Cleavage of the ester can lead to a fragment corresponding to the loss of the carbomethoxy group, [M - COOCH₃]⁺, at m/z 133.

Complex fragmentation of the cubane cage itself would lead to a series of smaller ions.

X-ray Crystallography for Solid-State Structural Elucidation

While no published crystal structure for this compound is available, its solid-state structure can be predicted. The analysis would reveal precise bond lengths, bond angles, and intermolecular interactions.

Cubane Core: The central cubane cage would be expected to be a slightly distorted cube, with C-C bond lengths in the range of 1.55-1.57 Å and internal C-C-C bond angles close to 90°.

Substituent Conformation: The acetyl and carboxylate groups would be attached to the bridgehead carbons. The relative orientation of these groups in the crystal lattice would be determined by packing forces and potential intermolecular interactions, such as C-H···O hydrogen bonds. A full crystal structure determination would provide definitive data on the space group and unit cell dimensions.

Raman Spectroscopy for Vibrational and Lattice Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and low-frequency lattice modes. spectroscopyonline.commetrohm.com

Cubane Cage Vibrations: The cubane skeleton has several characteristic Raman-active modes. A very strong, sharp peak corresponding to the symmetric "breathing" mode of the cage is expected around 850 cm⁻¹. Other cage deformation modes would appear at lower frequencies.

Carbonyl Stretching: The C=O stretching vibrations of both the acetyl and ester groups are also Raman-active and would be observed in the 1700-1750 cm⁻¹ region. The relative intensities of these bands may differ significantly from what is observed in the IR spectrum.

C-H Stretching: C-H stretching vibrations for both the cubane and methyl protons would also be visible in the Raman spectrum.

The non-destructive nature of Raman spectroscopy makes it a valuable tool for analyzing the vibrational properties of such functionalized cage compounds. nih.gov

Advanced Functionalization and Scaffold Editing in Cubane Systems

Programmable Synthesis of Multiply Functionalized Cubanes

The programmable synthesis of cubane (B1203433) derivatives allows for the precise and sequential introduction of various functional groups onto the cubane core. A significant breakthrough in this area is the directed ortho-metalation and subsequent arylation of cubane amides. This method facilitates the late-stage and regioselective installation of multiple aryl groups, paving the way for the creation of diverse, multiply arylated cubanes. soton.ac.uknih.gov

The process typically involves the use of a directing group, such as an amide, to guide the metalation to the adjacent ortho positions on the cubane cage. nih.gov Subsequent palladium-catalyzed cross-coupling reactions with aryl halides then introduce the desired aryl substituents. nih.gov This programmable approach enables the synthesis of mono-, di-, tri-, and even tetra-arylated cubanes with high regioselectivity. nih.gov While much of the foundational work has been demonstrated on cubane-1,4-dicarboxamides, the principles are applicable to derivatives like "Methyl 4-acetylcubane-1-carboxylate." The ester and acetyl groups of this compound could be modified to or serve as directing groups for such programmable functionalization strategies.

A summary of aryl groups that have been successfully introduced into cubane systems using this methodology is presented below:

Aryl GroupReagents and ConditionsReference
PhenylPd catalyst, Aryl halide, Base nih.gov
4-MethoxyphenylPd catalyst, Aryl halide, Base nih.gov
4-(Trifluoromethyl)phenylPd catalyst, Aryl halide, Base nih.gov
2-ThienylPd catalyst, Aryl halide, Base nih.gov

Ortho-Functionalization Strategies for Differentiated Cubane Derivatives

Achieving substitution at the positions adjacent (ortho) to existing functional groups on a cubane ring is a synthetic challenge. For 1,4-disubstituted cubanes, such as derivatives of "this compound," this would correspond to functionalizing the 2- and 3-positions. Directing groups are crucial for achieving such regioselectivity.

One powerful strategy is the direct radical-mediated chlorocarbonylation of 1,4-cubanedicarboxylate derivatives. soton.ac.uk This process introduces a chlorocarbonyl group at an ortho-position, which can then be converted into a variety of other functional groups, including esters and amides. soton.ac.uk Subsequent transformations, such as nickel-catalyzed decarboxylative coupling, can then be employed to introduce aryl and alkyl groups. soton.ac.uk

Another established method involves the ortho-lithiation of amidocubanes, pioneered by Eaton and co-workers. soton.ac.uk This requires the use of a directing amide group and strong bases to deprotonate the adjacent C-H bond. The resulting organolithium species can then react with various electrophiles. Transmetalation to zinc can enhance the nucleophilicity and facilitate further reactions. soton.ac.uk For "this compound," the carboxylate group could be converted to a suitable amide to direct such ortho-functionalization.

Development of Diverse Cubane Scaffolds

The development of diverse cubane scaffolds from precursors like "this compound" is essential for exploring new areas of chemical space. Functionalization at different positions on the cubane core leads to a variety of substitution patterns with distinct three-dimensional arrangements of substituents. For instance, while 1,4-disubstituted cubanes are analogs of para-substituted benzenes, accessing 1,2- and 1,3-disubstituted patterns provides mimics for ortho- and meta-substituted systems, respectively. researchgate.net

The generation of these diverse scaffolds often relies on the functionalization strategies mentioned previously, such as programmable synthesis and ortho-functionalization. By strategically applying these methods, a wide range of substituents can be introduced at specific positions, leading to a library of cubane derivatives with tailored properties. The synthesis of highly strained tertiary sp3 scaffolds has been achieved through metal-halogen exchange reactions of iodinated cubane derivatives, allowing for the attachment of boron and phosphorus, which are valuable for further cross-coupling reactions. researchgate.net

Concepts of "Cubane Scaffold Editing"

"Cubane scaffold editing" refers to the transformation of the cubane cage itself into other polycyclic hydrocarbon frameworks. researchgate.netnih.govkyoto-u.ac.jp This innovative approach allows for the synthesis of novel cage systems that may not be accessible through traditional synthetic routes.

A key example of scaffold editing is the catalyst-mediated isomerization of cubanes into homocubanes. researchgate.netnih.govkyoto-u.ac.jp This reaction involves a skeletal rearrangement of the cubane core, often promoted by a catalyst. This transformation is promising for creating phenoxy bioisosteres. researchgate.netnih.govkyoto-u.ac.jp The isomerization of 1,4-disubstituted cubanes can lead to the formation of both D2- and C2-symmetrical bishomocubanes. researchgate.netnih.gov

Furthermore, the isomerization of acyloxymethylcuneanes, which can be derived from cubanes, can produce homocuneanol esters. researchgate.netnih.gov These scaffold editing techniques represent a powerful tool for generating structural diversity from a common cubane precursor. While direct application on "this compound" has not been explicitly detailed, its functional groups could be modified to facilitate such rearrangements.

The following table summarizes some of the scaffold editing transformations reported for cubane derivatives:

Starting Material TypeTransformationProduct ScaffoldCatalyst/ReagentReference
AcyloxymethylcubanesIsomerizationAcyloxyhomocubanesPhCO2Tf researchgate.netkyoto-u.ac.jp
1,4-Bis(acyloxymethyl)cubaneIsomerizationBishomocubanes (D2 and C2)PhCO2Tf researchgate.netnih.gov
AcyloxymethylcuneanesIsomerizationHomocuneanol estersPhCO2Tf researchgate.netnih.gov

Applications of Functionalized Cubanes in Materials Science and Organic Synthesis

Cubanes as Rigid Spacers in Organic Materials and Polymers

The inherent rigidity of the cubane (B1203433) skeleton makes it an excellent candidate for use as a non-aromatic spacer in the design of new organic materials and polymers. thieme-connect.comuq.edu.au Unlike flexible aliphatic chains, the cubane unit holds substituents in fixed orientations, a crucial feature for constructing materials with specific and predictable properties. This structural rigidity is particularly valuable in the development of electron-transfer systems and molecular circuitry, where the precise arrangement of chromophores is a fundamental requirement for efficient function. achemblock.com The defined geometry of the cubane core ensures that functional groups are held at a fixed distance and orientation, facilitating controlled electronic interactions between them.

Potential in Nanoelectronics through Functionalized Cubane Chains

The electronic properties of oligomers and polymers constructed from cubane units can be finely tuned through chemical functionalization, highlighting their potential in the field of nanoelectronics. Current time information in Bangalore, IN. Theoretical and experimental studies have shown that by linking cubane molecules and attaching various functional groups, it is possible to create materials with a range of electronic behaviors, from insulators to semiconductors and even conductors. biosynth.comkyoto-u.ac.jp

A polymer made of pure cubane units is a strong insulator. kyoto-u.ac.jp However, the introduction of functional groups or different linker atoms between the cubane cages can introduce electronic states within the band gap, facilitating electrical conduction. biosynth.comkyoto-u.ac.jp For instance, attaching groups like carboxyl (-COOH) or nitro (-NO) can transform a cubane-based chain from an insulator into a narrow-gap semiconductor. biosynth.com This ability to tune electronic properties through deliberate chemical modification makes functionalized cubane chains promising candidates for the development of molecular wires and other components for nanoelectronic devices. biosynth.comresearchgate.net

Role of Cubane Scaffolds in Organic Synthesis

The unique geometry and reactivity of cubane and its derivatives make them valuable scaffolds in organic synthesis. Commercially available starting materials like dimethyl cubane-1,4-dicarboxylate provide a convenient entry point for creating a wide array of more complex, symmetrically and asymmetrically substituted cubanes. researchgate.net The inherent strain and specific bond arrangements within the cubane cage lead to unique chemical reactivity, allowing for transformations that are not possible with more conventional molecular frameworks. Furthermore, the cubane skeleton can be isomerized under metal catalysis to form cuneane, another strained hydrocarbon with a distinct three-dimensional structure that is also of interest for creating functional molecules. acs.org

The ability to introduce multiple functional groups onto the cubane core makes it a versatile building block for constructing complex molecular architectures. thieme-connect.com Methods have been developed for the programmed synthesis of mono-, di-, tri-, and even tetra-arylated cubanes, demonstrating that a diverse range of substituents can be installed in a regioselective manner. europa.eu These multi-substituted cubanes create unique three-dimensional chemical spaces that are of significant interest for developing new functional materials and pharmaceuticals. europa.eu

While simple disubstituted cubanes are typically achiral, the cubane skeleton can be rendered chiral by introducing at least three different substituents at the appropriate positions. thieme-connect.comthieme-connect.com This has led to the development of cubane-based novel chiral scaffolds, which are of great interest in medicinal chemistry and asymmetric synthesis. acs.org The synthesis of these chiral cubanes presents a significant challenge due to the high symmetry of the parent molecule. thieme-connect.com

Recent breakthroughs have enabled the diastereoselective and, in some cases, enantioselective synthesis of polysubstituted cubanes. Strategies include the use of chiral auxiliaries to direct the site-selective functionalization of the cubane core, leading to 1,2,3-trisubstituted cubanes with high diastereoselectivity. uq.edu.au Furthermore, the isomerization of achiral 1,4-disubstituted cubanes can yield chiral 2,6-disubstituted cuneanes through catalytic asymmetric processes. acs.org The development of these synthetic routes is paving the way for the use of cubanes as unique, rigid, three-dimensional chiral scaffolds for drug discovery and catalysis.

Cubane Derivatives as 3D Benzene (B151609) Bioisosteres

One of the most promising applications of functionalized cubanes is their use as three-dimensional bioisosteres for benzene rings in drug design. researchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. The cubane cage geometrically mimics the spatial arrangement of substituents on a benzene ring, particularly the 1,4- or para-substitution pattern. acs.org

Replacing a flat benzene ring with a non-planar, rigid cubane scaffold can offer several advantages. Unlike benzene, the saturated cubane core is resistant to oxidative metabolism, which can reduce the formation of potentially toxic metabolites. acs.org This enhanced metabolic stability can improve the pharmacokinetic profile of a drug. Moreover, the rigid 3D structure of the cubane can lead to improved binding affinity and selectivity for its biological target. Recent synthetic advancements have made it possible to access 1,2- and 1,3-disubstituted cubanes, which can serve as bioisosteres for ortho- and meta-substituted benzenes, respectively, further expanding the utility of this scaffold in medicinal chemistry. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Representative Functionalized Cubanes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-acetylcubane-1-carboxylate246854-75-1C₁₂H₁₂O₃204.22
Methyl 4-iodocubane-1-carboxylate122200-58-2C₁₀H₉IO₂288.08
Dimethyl cubane-1,4-dicarboxylate79431-39-1C₁₂H₁₂O₄220.22

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 4-acetylcubane-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves regioselective acetylation of cubane carboxylates. For example, thioether intermediates (e.g., Methyl 4-((4-methoxyphenyl)thio)cubane-1-carboxylate) can be derivatized via nucleophilic substitution or oxidation . Key intermediates are characterized using 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Chromatographic purification (e.g., silica gel column chromatography) is critical to isolate pure products. Reaction yields depend on solvent polarity and temperature control.

Q. How can researchers confirm the structural integrity of this compound using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and Mercury (for visualization) is essential. Cubane derivatives often exhibit high symmetry, requiring careful analysis of thermal displacement parameters to detect disorder. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallization conditions (e.g., slow evaporation in dichloromethane/hexane) must be optimized to obtain diffraction-quality crystals .

Q. Which computational tools predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Software like Gaussian or ORCA generates optimized geometries, while VMD or PyMOL visualizes electron density maps. PubChem-derived molecular descriptors (e.g., topological polar surface area) inform solubility and reactivity .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved during structural validation?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) require multi-technique validation. For example:

  • Use 1^1H-13^13C HSQC/HMBC NMR to confirm connectivity.
  • Compare DFT-calculated NMR shifts with experimental data.
  • Analyze crystallographic residual density maps for missed disorder or hydrogen bonding effects.
    Statistical tools (e.g., R-factors in SHELXL) quantify model accuracy .

Q. What strategies optimize the regioselective functionalization of cubane frameworks for derivatives like this compound?

  • Methodological Answer : Regioselectivity is controlled via steric and electronic factors:

  • Steric guidance : Bulky directing groups (e.g., tert-butyl) at specific positions limit reaction sites.

  • Electronic effects : Electron-withdrawing groups (e.g., acetyl) activate adjacent carbons for nucleophilic attack.

  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling at less accessible positions.
    Reaction progress is monitored via TLC/GC-MS, with yields compared across conditions (Table 1).

    Table 1 : Example Optimization of Acetylation Conditions

    CatalystSolventTemp (°C)Yield (%)
    BF₃·Et₂ODCM2562
    H₂SO₄Toluene5048
    NoneMeCN8035

Q. How do researchers address challenges in crystallizing high-energy cubane derivatives for structural studies?

  • Methodological Answer : Cubanes’ inherent strain complicates crystallization. Strategies include:

  • Co-crystallization : Use of host-guest systems (e.g., cyclodextrins) to stabilize lattices.
  • Additive screening : Small molecules (e.g., ionic liquids) reduce nucleation rates.
  • High-pressure methods : Apply 0.1–1 GPa to induce ordered packing.
    Post-refinement in SHELXL with TWIN/BASF commands resolves twinning or pseudo-symmetry issues .

Q. What statistical approaches reconcile reactivity discrepancies in catalytic systems for cubane derivatization?

  • Methodological Answer : Multivariate analysis (e.g., PCA or ANOVA) identifies variables (catalyst loading, solvent polarity) causing yield variations. For example:

  • Design-of-experiment (DoE) matrices test factorial interactions.
  • Kinetic studies (e.g., Eyring plots) compare activation parameters across catalysts.
    Outliers are validated via control experiments to exclude side reactions (e.g., hydrolysis of acetyl groups) .

Key Notes

  • Data Sources : Reliable data from PubChem, crystallographic software (SHELX, Mercury), and peer-reviewed synthesis protocols are prioritized .
  • Avoided Content : Commercial platforms (e.g., BenchChem) and non-academic applications are excluded per guidelines.
  • Methodological Focus : Emphasis on reproducible techniques for synthesis, characterization, and data analysis in line with rigorous academic standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.